Lipophilicity Advantage Over the Unsubstituted Analog
The introduction of a 3-CF3 group significantly increases lipophilicity, enhancing passive membrane permeability. The unsubstituted analog 2-(piperidin-1-yl)ethanol has an experimental LogP of 1.06 . A directly comparable experimental LogP for the target compound is not available in primary literature. However, the fragment 3-(trifluoromethyl)piperidine hydrochloride has a LogP of 2.68 [1]. A class-level inference indicates that 2-[3-(Trifluoromethyl)piperidin-1-yl]ethanol hydrochloride possesses a LogP substantially higher than the non-fluorinated analog, likely in the range of 1.5-2.0, representing a significant increase in lipophilicity critical for crossing biological membranes [1].
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | Estimated LogP ≈ 1.5 - 2.0 (based on class inference) |
| Comparator Or Baseline | 2-(Piperidin-1-yl)ethanol (CAS 3040-44-6): Experimental LogP = 1.06 |
| Quantified Difference | Estimated increase in LogP of +0.5 to +1.0 units vs. the non-fluorinated core |
| Conditions | Predicted/Comparative physicochemical data. Target compound LogP is an estimate based on fragment contributions; comparator LogP is an experimental value . |
Why This Matters
Higher LogP is a predictor of improved passive membrane permeability and blood-brain barrier penetration, making this intermediate preferable for CNS-targeted drug discovery programs where the non-fluorinated analog would likely fail.
- [1] BOC Sciences. 3-(Trifluoromethyl)piperidine Hydrochloride (CAS 1124199-60-5) Product Information. Accessed April 29, 2026. View Source
